m-PEG2-O-Ph-3-NH2

PROTAC Linker Aromatic Substitution Exit Vector

3-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS 126415-02-9), also known as m-PEG2-O-Ph-3-NH2, is a small-molecule PROTAC linker belonging to the polyethylene glycol (PEG) class. It features a meta-substituted aniline core, a short PEG2 (diethylene glycol monomethyl ether) side chain, and a primary aromatic amine group for conjugation.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 126415-02-9
Cat. No. B2417699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG2-O-Ph-3-NH2
CAS126415-02-9
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
InChIInChI=1S/C11H17NO3/c1-13-5-6-14-7-8-15-11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
InChIKeyDEOFYPCJGRLJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS 126415-02-9): A Meta-Substituted PEG2-Aromatic PROTAC Linker Building Block


3-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS 126415-02-9), also known as m-PEG2-O-Ph-3-NH2, is a small-molecule PROTAC linker belonging to the polyethylene glycol (PEG) class . It features a meta-substituted aniline core, a short PEG2 (diethylene glycol monomethyl ether) side chain, and a primary aromatic amine group for conjugation . Its primary industrial application is as a modular building block for the synthesis of heterobifunctional proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) molecules .

Why 3-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS 126415-02-9) Is Not Interchangeable with Its Para-Substituted or Longer PEG Analogs in PROTAC Design


Generic substitution of 3-(2-(2-Methoxyethoxy)ethoxy)aniline with closely related analogs such as its para-substituted isomer (CAS 65673-48-5) or longer PEG variants (e.g., PEG4-methyl, CAS 1429340-32-8) is not scientifically warranted due to quantifiable differences in linker geometry, physicochemical properties, and subsequent ternary complex formation [1]. The meta-substitution pattern alters the exit vector of the conjugated ligand, directly impacting the distance and orientation between the target protein and E3 ligase binding moieties [2]. Even subtle changes in linker length (PEG2 vs. PEG4) or aromatic substitution can result in non-overlapping SAR, leading to significant variations in degradation efficiency and cellular potency [3].

Quantitative Differentiation of 3-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS 126415-02-9) Against Closest Analogs: A Comparative Evidence Guide


Meta- vs. Para-Substitution: Distinct Exit Vector Geometry and Molecular Topology

The meta-substitution pattern of 3-(2-(2-Methoxyethoxy)ethoxy)aniline (126415-02-9) provides a distinct exit vector geometry compared to its para-substituted analog, m-PEG2-O-Ph-NH2 (CAS 65673-48-5). This results in a non-linear linker topology that can be critical for achieving a productive ternary complex [1]. While quantitative angle data for this specific pair is not published in primary literature, the principle is well-established: meta-substituted aromatic linkers offer different spatial arrangements than para-substituted ones, which can be exploited to optimize the distance and relative orientation between the POI ligand and the E3 ligase ligand [2].

PROTAC Linker Aromatic Substitution Exit Vector Ternary Complex

Linker Length Optimization: PEG2 vs. PEG4 Variants in PROTAC Efficacy

The PEG2 chain length in 3-(2-(2-Methoxyethoxy)ethoxy)aniline (MW 211.26) represents a specific spatial and physicochemical profile that differs quantitatively from longer PEG variants, such as 3-Aminophenol-PEG4-methyl (MW 299.36) . While a direct head-to-head comparison of PROTACs using these exact linkers is not available, a seminal study on Retro-2-based PROTACs demonstrated that PEG linker length is a critical determinant of degradation activity, with different lengths yielding distinct degradation profiles for the same target protein (GSPT1) [1]. The study underscores that linker length is not interchangeable and must be empirically optimized.

PROTAC Linker PEG Chain Length Structure-Activity Relationship Degradation Efficiency

Physicochemical Property Differentiation: LogP, Rotatable Bonds, and Solubility Potential

3-(2-(2-Methoxyethoxy)ethoxy)aniline exhibits distinct physicochemical properties compared to its para-substituted isomer and longer PEG analogs. Calculated LogP for the target compound is 0.14 , indicating moderate hydrophilicity. This differs from the general class of alkyl linkers, which are more lipophilic (higher LogP), and from longer PEG linkers, which are more hydrophilic (lower LogP) . The compound possesses 7 rotatable bonds , contributing to its conformational flexibility, a key parameter in linker design.

LogP Lipophilicity Physicochemical Properties Aqueous Solubility

Meta-Substituted Aniline Derivatives: Potential for Enhanced Metabolic Stability

Aromatic aniline linkers with meta-substitution patterns may offer advantages in metabolic stability compared to para-substituted counterparts. While no direct comparative metabolism data exists for 3-(2-(2-Methoxyethoxy)ethoxy)aniline, studies on other meta-substituted aniline derivatives have shown that the meta-position can be less susceptible to certain oxidative metabolic pathways (e.g., CYP450-mediated oxidation) than the para-position [1]. This is a class-level inference based on known structure-metabolism relationships for aniline-containing compounds.

Metabolic Stability Aniline Meta-Substitution CYP450

Optimal Use Cases for 3-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS 126415-02-9) Based on Differentiation Evidence


PROTAC Linker Library Construction for Exit Vector Optimization

3-(2-(2-Methoxyethoxy)ethoxy)aniline is ideally suited as a meta-substituted aromatic building block in PROTAC linker libraries designed to probe the effect of exit vector geometry on ternary complex formation [1]. When paired with its para-substituted analog (CAS 65673-48-5) in parallel synthesis, it enables systematic exploration of linker topology, a parameter known to critically influence degradation efficiency [2].

Synthesis of PROTACs Requiring a Short, Moderately Hydrophilic PEG Linker

The PEG2 chain length and calculated LogP of 0.14 make 3-(2-(2-Methoxyethoxy)ethoxy)aniline an appropriate choice for PROTACs that demand a short, flexible linker with balanced hydrophilicity [1]. This contrasts with longer PEG linkers (e.g., PEG4), which impart greater aqueous solubility but may reduce cellular permeability, and with alkyl linkers, which are more lipophilic and can promote non-specific binding .

Bioconjugation and Surface Modification Requiring Meta-Directed Chemistry

The primary aromatic amine of 3-(2-(2-Methoxyethoxy)ethoxy)aniline can be readily conjugated to carboxylic acids, activated esters, or isocyanates [1]. Its meta-substitution pattern offers a distinct orientation for immobilized ligands on surfaces (e.g., nanoparticles, self-assembled monolayers), which can be advantageous for optimizing binding interactions in biosensor or drug delivery applications [2].

Synthesis of Degraders Where Metabolic Stability is a Priority

Based on class-level inference regarding meta-substituted anilines, 3-(2-(2-Methoxyethoxy)ethoxy)aniline may be a strategically advantageous linker when in vivo metabolic stability is a primary concern. Its meta-substitution pattern could potentially reduce susceptibility to oxidative metabolism compared to para-substituted analogs, thereby improving the pharmacokinetic profile of the final degrader molecule [1].

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